3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-25-15-9-5-6-12(11-15)16(22)19-18-21-20-17(24-18)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSIBAJOUCETQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step procedures. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-amino-1,3,4-oxadiazole to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities, including:
- Antioxidant Properties : Studies have shown that oxadiazole derivatives can act as potent antioxidants, reducing oxidative stress in various biological systems. For instance, a related compound demonstrated significant neuroprotective effects against oxidative damage in animal models of epilepsy .
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazole compounds has been investigated in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
- Antimicrobial Activity : Some oxadiazole derivatives have exhibited antimicrobial properties against various pathogens, making them candidates for further development in treating infections .
Comparative Studies
Comparative studies involving similar compounds have highlighted the unique properties of 3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. For example:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| A3 (related oxadiazole) | Neuroprotective | Nrf2 pathway activation |
| BDBM66039 (another derivative) | Antimicrobial | Disruption of bacterial membrane integrity |
| 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol | Antioxidant | Free radical scavenging |
These comparisons demonstrate that while many oxadiazole derivatives share common mechanisms and activities, specific substitutions can significantly influence their efficacy and target specificity.
Case Studies
Several case studies have documented the therapeutic potential of oxadiazole derivatives:
- Neuroprotection in Epilepsy Models : One study utilized a pentylenetetrazole-induced seizure model to assess the neuroprotective effects of an oxadiazole derivative similar to this compound. The results indicated significant reductions in seizure frequency and severity when treated with the compound .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of various oxadiazole derivatives against clinical strains of bacteria. The findings suggested that specific structural modifications enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells or the inflammatory response .
Comparison with Similar Compounds
LMM5 and LMM11
- Structure :
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- Substituents : LMM5 has a para-methoxyphenylmethyl group, while the target compound has a meta-methoxyphenyl. LMM11 replaces the phenyl group with a furan ring.
- Activity : LMM5 and LMM11 exhibit potent antifungal activity against Candida albicans (MIC: 0.5–1.0 µg/mL) via thioredoxin reductase inhibition . The target compound’s meta-substitution may alter binding efficiency compared to LMM5’s para-substitution.
- Physicochemical Properties :
Enzyme-Targeted Analogues
Derivative 6a (C17H15N3O4S2)
- Structure : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide.
- Comparison :
- The sulfonyl group in 6a enhances polarity (logP: ~2.1) compared to the ethylsulfanyl group in the target compound.
- Activity : 6a shows strong inhibition of human carbonic anhydrase II (hCA II) via interactions with Thr199 and Glu106 residues . The target compound’s benzamide-oxadiazole scaffold may similarly target enzymes but with differing affinity due to substituent geometry.
Compounds 6, 7, and 8 ()
- Structures :
- 6 : Trifluoromethylbenzamide-tetrahydronaphthalene.
- 7 : Bromobenzamide-tetrahydronaphthalene.
- 8 : Isopropoxybenzamide-tetrahydronaphthalene.
- Synthetic Yield :
- Compound 6: 15% yield; Target compound synthesis likely faces similar challenges due to oxadiazole ring formation.
Thiadiazole vs. Oxadiazole Derivatives
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide ()
- Structure : Replaces oxadiazole with thiadiazole and adds a nitro group.
- Comparison :
- Electronic Properties : Thiadiazole’s sulfur atom increases aromaticity and metabolic stability.
- Activity : Nitro groups enhance reactivity but may reduce bioavailability. The target compound’s methoxy group offers better solubility (cLogP: ~3.5 vs. ~4.2 for the nitro analogue) .
Biological Activity
The compound 3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.36 g/mol. Its structure consists of an ethylsulfanyl group attached to a benzamide linked to a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group.
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented, with many exhibiting significant pharmacological effects. The specific activities of This compound include:
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxadiazole derivatives against various pathogens:
- Neisseria gonorrhoeae : Compounds similar to this one have shown potent activity against multidrug-resistant strains of N. gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
- Gram-positive Bacteria : The compound's structural analogs demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| HSGN-237 | N. gonorrhoeae | 0.25 |
| HSGN-238 | MRSA | <0.5 |
| HSGN-238 | VRE | <0.5 |
2. Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of oxadiazole derivatives:
- The compound was evaluated using the carrageenan-induced rat paw edema model, showing significant reduction in inflammation compared to standard drugs like indomethacin .
- Other derivatives in the same class exhibited anti-inflammatory effects, suggesting that substitutions on the oxadiazole ring can enhance these properties .
3. Anticancer Potential
Emerging research suggests that oxadiazole derivatives may possess anticancer properties:
- Compounds with similar structures have been evaluated for cytotoxicity against various cancer cell lines, indicating potential for further development in cancer therapeutics .
Case Studies
- Study on Antibacterial Efficacy : A study synthesized several oxadiazole derivatives and tested their efficacy against resistant bacterial strains. The results indicated that modifications in the oxadiazole structure significantly influenced antibacterial potency .
- Anti-inflammatory Assessment : In a controlled experiment using rat models, compounds with the oxadiazole moiety were shown to reduce paw edema significantly compared to controls, highlighting their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and what key reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step processes:
Oxadiazole ring formation : Cyclization of hydrazides with carbonyl compounds using dehydrating agents (e.g., POCl₃) under reflux .
Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) .
Ethylsulfanyl group introduction : Thioether formation via nucleophilic substitution with ethanethiol under controlled pH and temperature .
- Key conditions : Solvent choice (DMF or dichloromethane), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for coupling steps) critically affect yield. Microwave-assisted synthesis can reduce reaction time by 40% .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxyphenyl and ethylsulfanyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 435.55 for C₂₃H₂₅N₅O₂S) .
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry of the oxadiazole ring .
- HPLC : Purity assessment (>95% purity for biological assays) .
Q. What in vitro biological assays are commonly used to evaluate its antimicrobial or anticancer potential?
- Answer :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) for mechanistic insights .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and scalability while minimizing side reactions?
- Answer :
- Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation during coupling .
- Catalyst use : Add 10 mol% DMAP to enhance coupling efficiency in benzamide formation .
- Stepwise purification : Use column chromatography after each step to isolate intermediates, improving final yield (reported 65% vs. 45% without purification) .
- Scale-up strategies : Batchwise addition of reagents in large-scale reactions to maintain temperature control .
Q. How should researchers address contradictory reports on the compound’s biological activity across studies?
- Answer :
- Assay standardization : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) .
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxyphenyl with chlorophenyl) to identify critical pharmacophores .
- Meta-analysis : Aggregate data from multiple studies to distinguish trends from outliers (e.g., IC₅₀ variability ±15% across labs) .
Q. What computational methods support structure-activity relationship (SAR) studies to enhance bioactivity?
- Answer :
- Molecular docking : Predict binding modes with target proteins (e.g., EGFR kinase) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data to guide synthetic modifications .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
Q. What strategies mitigate toxicity while maintaining efficacy during lead optimization?
- Answer :
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce off-target effects .
- Toxicity screening : Use zebrafish embryos for rapid in vivo toxicity profiling (LC₅₀ > 100 µM deemed safe) .
- Selectivity indices : Calculate ratios of IC₅₀ (cancer cells) to CC₅₀ (normal cells) to prioritize candidates with SI > 10 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
